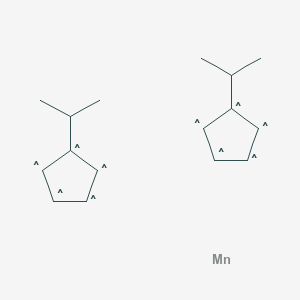

Bis(i-propylcyclopentadienyl)manganese; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

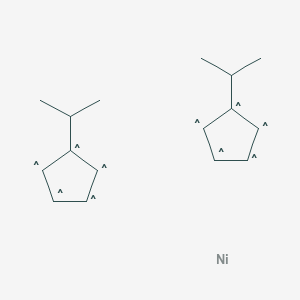

Bis(i-propylcyclopentadienyl)manganese is a chemical compound with the molecular formula C16H22Mn . It is a dark red liquid . The CAS Number is 85594-02-1 .

Molecular Structure Analysis

The molecular structure of Bis(i-propylcyclopentadienyl)manganese consists of 16 carbon atoms, 22 hydrogen atoms, and 1 manganese atom . The chemical formula is [(C3H7)C5H4]2Mn .Physical And Chemical Properties Analysis

Bis(i-propylcyclopentadienyl)manganese is a dark red liquid . It has a molecular weight of 269.28 . It’s air sensitive and moisture sensitive .Scientific Research Applications

Transition Metal Catalysts

Bis(isopropylcyclopentadienyl)manganese is utilized as a transition metal catalyst in various chemical reactions . Its role as a catalyst can be attributed to manganese’s ability to exist in multiple oxidation states, which facilitates electron transfer processes essential for catalysis. This compound is particularly valuable in reactions requiring high selectivity and yields.

Pharmaceutical Applications

In the pharmaceutical industry, this manganese compound serves as a reagent and catalyst for the synthesis of complex molecules . Its ability to catalyze various reactions makes it a versatile tool for developing new drugs and optimizing existing synthetic pathways.

LED Manufacturing

The organometallic nature of Bis(isopropylcyclopentadienyl)manganese allows it to be used in LED manufacturing . It can act as a precursor material in the deposition of thin films that form the active layers within LEDs, contributing to the efficiency and color purity of the light emitted.

Thin Film Deposition

This compound finds applications in thin film deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) . These films are crucial for the fabrication of semiconductors, solar cells, and various nanotechnology applications.

Industrial Chemistry

Bis(isopropylcyclopentadienyl)manganese is involved in industrial chemistry processes, particularly in the synthesis of polymers and specialty chemicals . Its catalytic properties can enhance reaction rates and improve process efficiency.

Organic Chemistry Research

In organic chemistry, this compound is used to study new reaction mechanisms and pathways . It can help in understanding the role of manganese in organic transformations and in the development of new synthetic methods.

Safety and Hazards

Bis(i-propylcyclopentadienyl)manganese is classified as hazardous . It’s highly flammable and suspected of causing genetic defects . It should be handled under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air should be avoided . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Mechanism of Action

Target of Action

Bis(isopropylcyclopentadienyl)manganese is an organometallic compound .

Mode of Action

Organometallic compounds like this are often used as reagents, catalysts, and precursor materials in various applications .

Action Environment

Bis(isopropylcyclopentadienyl)manganese is sensitive to air and moisture . It is typically stored at room temperature . Environmental factors such as temperature, humidity, and exposure to air can influence the compound’s action, efficacy, and stability .

properties

InChI |

InChI=1S/2C8H11.Mn/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDYYRDPRXAYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Mn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Mn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)